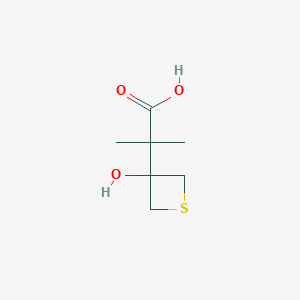
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid is a unique organic compound featuring a thietane ring, a four-membered sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid typically involves the formation of the thietane ring followed by functionalization. One common method is the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3-chloropropanoic acid with a thiol can yield the thietane ring, which can then be hydroxylated to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(3-Oxothietan-3-yl)-2-methylpropanoic acid.
Reduction: Formation of 2-(3-Hydroxythietan-3-yl)-2-methylpropanol.
Substitution: Formation of various substituted thietane derivatives.
Applications De Recherche Scientifique
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, affecting their function. The thietane ring can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Hydroxythiolan-3-yl)-2-methylpropanoic acid: Similar structure but with a five-membered ring.
2-(3-Hydroxythiophen-3-yl)-2-methylpropanoic acid: Contains a thiophene ring instead of a thietane ring.
Uniqueness
2-(3-Hydroxythietan-3-yl)-2-methylpropanoic acid is unique due to its four-membered thietane ring, which imparts distinct chemical and physical properties. This ring strain can lead to unique reactivity patterns not observed in larger rings, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H12O3S |
|---|---|
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
2-(3-hydroxythietan-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H12O3S/c1-6(2,5(8)9)7(10)3-11-4-7/h10H,3-4H2,1-2H3,(H,8,9) |
Clé InChI |
YWGQLCOWNLMQKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)C1(CSC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


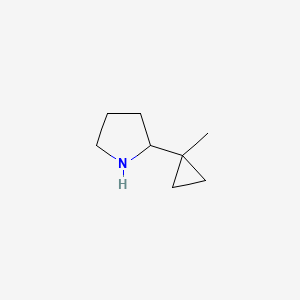
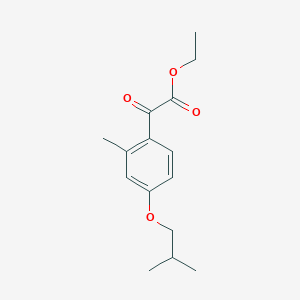
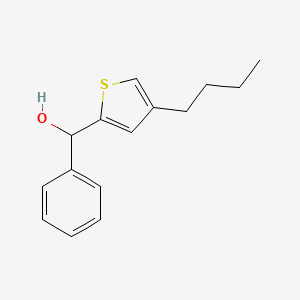

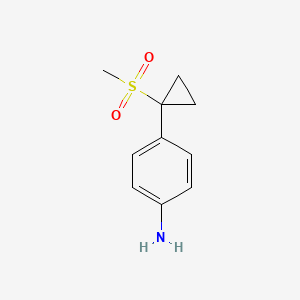
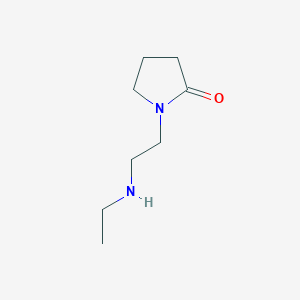
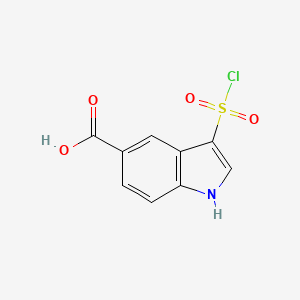
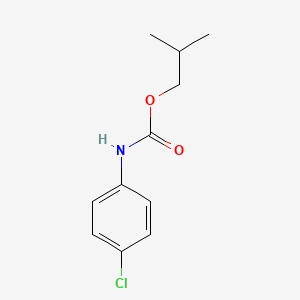
![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)
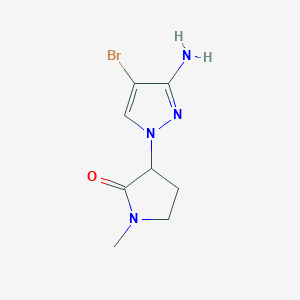


![5-tert-Butyl 2-methyl 3-isothiocyanato-4H,5H,6H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B13081205.png)

